ETHYL 4-({2-[4-(2-PYRIMIDINYL)PIPERAZINO]ACETYL}AMINO)BENZOATE
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Overview
Description
Ethyl 4-({2-[4-(2-pyrimidinyl)piperazino]acetyl}amino)benzoate: is a complex organic compound that features a piperazine ring, a pyrimidine moiety, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-({2-[4-(2-pyrimidinyl)piperazino]acetyl}amino)benzoate typically involves multiple steps:
Formation of the Piperazine Derivative: This can be achieved through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Pyrimidine Moiety: This step often involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions.
Acetylation and Esterification: The final steps include acetylation of the piperazine derivative followed by esterification with benzoic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis can be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({2-[4-(2-pyrimidinyl)piperazino]acetyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine and pyrimidine moieties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary amines.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine or pyrimidine derivatives.
Scientific Research Applications
Ethyl 4-({2-[4-(2-pyrimidinyl)piperazino]acetyl}amino)benzoate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-({2-[4-(2-pyrimidinyl)piperazino]acetyl}amino)benzoate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Such as piperidinecarboxylic acids.
Pyrimidine Derivatives: Including 2-aminopyrimidine derivatives.
Uniqueness
Ethyl 4-({2-[4-(2-pyrimidinyl)piperazino]acetyl}amino)benzoate is unique due to its combination of a piperazine ring, a pyrimidine moiety, and a benzoate ester, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 4-[[2-(4-pyrimidin-2-ylpiperazin-1-yl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3/c1-2-27-18(26)15-4-6-16(7-5-15)22-17(25)14-23-10-12-24(13-11-23)19-20-8-3-9-21-19/h3-9H,2,10-14H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJCMDPQSORJHLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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